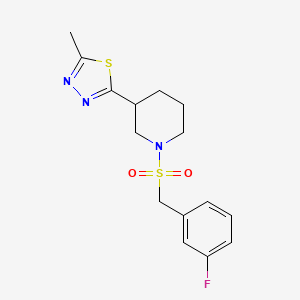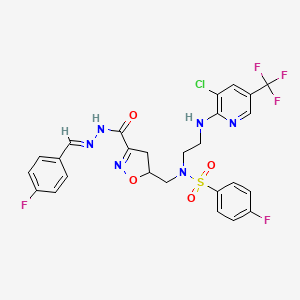
N-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-4-fluoro-N-((3-((2-((4-fluorophenyl)methylene)hydrazino)carbonyl)-4,5-dihydro-5-isoxazolyl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains several functional groups including a trifluoromethyl group, a pyridine ring, an amino group, a fluoro group, a hydrazino group, an isoxazole ring, and a benzenesulfonamide group. These groups are known to have various properties and reactivities, which could make this compound useful in a variety of applications, potentially in the pharmaceutical or agrochemical industries .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced using a trifluoromethylation reagent . The pyridine ring could be formed through a cyclization reaction, and the amino group could be introduced through an amination reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethyl group is known to be electron-withdrawing, which could affect the reactivity of the compound. The pyridine ring is aromatic and can participate in π-stacking interactions. The amino group can form hydrogen bonds, and the fluoro group can form dipole-dipole interactions .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is relatively inert but can be activated under certain conditions. The pyridine ring can undergo electrophilic substitution reactions, and the amino group can act as a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, the pyridine ring could contribute to its aromaticity, and the amino group could allow it to form salts .Aplicaciones Científicas De Investigación
However, for a detailed understanding of similar compounds and their applications in scientific research, it would be beneficial to explore the broader context of research on sulfonamides and related compounds, as they share structural motifs or functional groups with the compound . Sulfonamides and their derivatives have been extensively studied for various applications, including their roles as antimicrobial agents, their potential in cancer therapy, their application in enzyme inhibition, and more.
Photochemical Decomposition of Sulfamethoxazole
Sulfamethoxazole, a sulfonamide, undergoes photodecomposition, producing several photoproducts. This process illustrates the photolability of sulfonamides and the potential for environmental breakdown or transformation under light exposure (Wei Zhou & D. Moore, 1994).
Synthesis and Bioactivity of Sulfonamide Derivatives
Research into sulfonamide derivatives for antibacterial, antifungal, anti-inflammatory, and anticancer applications indicates a broad spectrum of potential therapeutic uses. These studies highlight the chemical versatility and the wide-ranging bioactivity of sulfonamide compounds, suggesting areas where the specified compound might find application (S. Y. Hassan, 2013; Ş. Küçükgüzel et al., 2013).
Carbonic Anhydrase Inhibition
Sulfonamide-based compounds have been studied for their inhibitory effects on carbonic anhydrases, enzymes pivotal in many physiological processes. These studies offer insights into the potential application of sulfonamides in treating conditions like glaucoma, edema, and certain cancers by modulating enzyme activity (Benas Balandis et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-[[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl-(4-fluorophenyl)sulfonylamino]methyl]-N-[(E)-(4-fluorophenyl)methylideneamino]-4,5-dihydro-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClF5N6O4S/c27-22-11-17(26(30,31)32)14-34-24(22)33-9-10-38(43(40,41)21-7-5-19(29)6-8-21)15-20-12-23(37-42-20)25(39)36-35-13-16-1-3-18(28)4-2-16/h1-8,11,13-14,20H,9-10,12,15H2,(H,33,34)(H,36,39)/b35-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNIGENYUQHUAD-JAVXJAORSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C(=O)NN=CC2=CC=C(C=C2)F)CN(CCNC3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(ON=C1C(=O)N/N=C/C2=CC=C(C=C2)F)CN(CCNC3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClF5N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-4-fluoro-N-((3-((2-((4-fluorophenyl)methylene)hydrazino)carbonyl)-4,5-dihydro-5-isoxazolyl)methyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

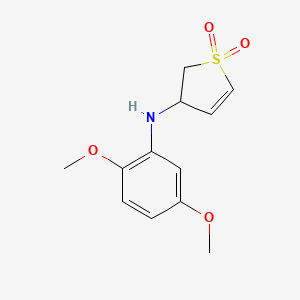

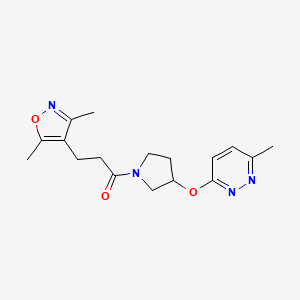
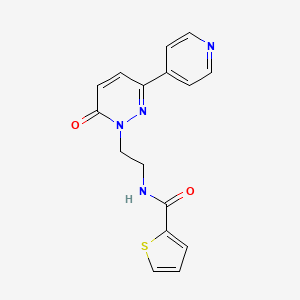
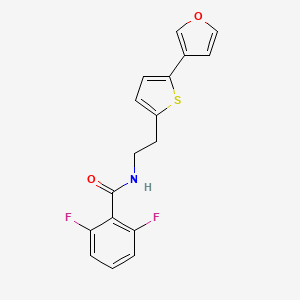
![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2677926.png)


![3-Benzyl-2-[(2-fluorophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2677930.png)
![Ethyl 2-[(dimethylsulfamoyl)amino]acetate](/img/structure/B2677931.png)

![4-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2677934.png)
![N-(3-fluoro-4-methylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2677935.png)
